

What is the mechanism of action of Alkbh5-IN-5?

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Compound of Interest		
Compound Name:	Alkbh5-IN-5	
Cat. No.:	B15579549	Get Quote

An in-depth search for a specific inhibitor designated "**Alkbh5-IN-5**" has yielded no direct results in the public domain or scientific literature. This designation may refer to a compound that is not yet publicly disclosed, is part of an internal library, or may be a misnomer.

However, a comprehensive technical guide on the broader class of ALKBH5 inhibitors, their mechanisms of action, and their effects on various signaling pathways can be provided. This guide will address the core requirements of the original request, offering valuable insights for researchers, scientists, and drug development professionals working in the field of RNA epigenetics and oncology.

Introduction to ALKBH5: A Key RNA Demethylase

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in post-transcriptional gene regulation.[1][2] This modification is dynamically regulated by a complex interplay of "writer" (methyltransferase) and "eraser" (demethylase) enzymes.[1][3] AlkB homolog 5 (ALKBH5) is a key m6A demethylase, belonging to the AlkB family of Fe(II)/ α -ketoglutarate-dependent dioxygenases.[1] ALKBH5 removes the methyl group from m6A in RNA, thereby influencing mRNA stability, splicing, export, and translation.[1][4][5]

ALKBH5 is predominantly located in nuclear speckles, where it is involved in mRNA processing.[1][5] Its dysregulation has been implicated in a variety of human diseases, including cancer, metabolic disorders, and reproductive system diseases, making it an attractive therapeutic target.[1][2][3]



General Mechanism of Action of ALKBH5 Inhibitors

ALKBH5 inhibitors are small molecules designed to block the demethylase activity of the enzyme. The primary mechanism of action for most known ALKBH5 inhibitors involves competition with the enzyme's cofactor, α-ketoglutarate (2-oxoglutarate), or chelation of the essential Fe(II) ion in the active site.[6] By binding to the active site, these inhibitors prevent ALKBH5 from catalyzing the demethylation of m6A on target mRNAs.

The inhibition of ALKBH5 leads to a global increase in m6A levels in the transcriptome.[5][7] This hypermethylation can have profound effects on cellular processes, depending on the specific target mRNAs and the cellular context.

Downstream Cellular and Molecular Consequences of ALKBH5 Inhibition

Inhibition of ALKBH5 has been shown to impact numerous cellular pathways, primarily through the modulation of gene expression. The increased m6A modification on specific transcripts can lead to their recognition by m6A "reader" proteins, such as the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2).[8] The binding of these reader proteins can, in turn, alter the fate of the mRNA. For example, YTHDF2 binding can promote mRNA degradation, while YTHDF1 can enhance translation efficiency.

Key signaling pathways affected by ALKBH5 inhibition include:

- Cell Cycle and DNA Damage Response: ALKBH5 has been shown to regulate cell cycle progression, and its depletion can lead to an increase in G2-phase cells.[4]
- Oncogenic Pathways: In several cancers, such as glioblastoma, ALKBH5 promotes tumorigenesis by demethylating key oncogenic transcripts like FOXM1 and NANOG.[3][9] Inhibition of ALKBH5 in these contexts can suppress cancer cell proliferation and self-renewal.
- Metabolism: ALKBH5 is involved in regulating metabolic pathways, including glycolysis and lipid metabolism.[9][10] For instance, it can modulate glycolysis in bladder cancer cells through a CK2α-mediated pathway.[9]



• Immune Response: ALKBH5 plays a role in regulating T-cell development and function, and its inhibition can impact immune responses.[6][11]

Quantitative Data for Known ALKBH5 Inhibitors

While no data is available for "Alkbh5-IN-5", several small molecule inhibitors of ALKBH5 have been developed and characterized. The following table summarizes publicly available quantitative data for some of these compounds.

Inhibitor	IC50 (μM)	Assay Type	Cell Line(s)	Reference
Compound 3	0.84	In vitro demethylation assay	-	[8]
Compound 6	1.79	In vitro demethylation assay	-	[8]
MV1035	Weak inhibition	2OG competition assay	-	[6]
PDCA	Weak inhibition	2OG competition assay	-	[6]
IOX3	Weak inhibition	2OG competition assay	-	[6]
Chlorogenic acid	Not specified	In vitro activity assay	-	[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ALKBH5 inhibitors.

In Vitro ALKBH5 Demethylation Assay

Objective: To determine the direct inhibitory effect of a compound on ALKBH5 enzymatic activity.



Materials:

- Recombinant human ALKBH5 protein
- m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 μM (NH4)2Fe(SO4)2·6H2O, 100 μM 2-oxoglutarate, 2 mM L-ascorbic acid, 100 μg/mL bovine serum albumin)
- · Test inhibitor compound
- Quenching solution (e.g., 5 mM EDTA)
- MALDI-TOF mass spectrometer or LC-MS/MS system

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant ALKBH5, and the m6A-modified oligonucleotide substrate.
- Add the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 7 minutes).[12]
- Stop the reaction by adding the quenching solution.
- Analyze the reaction products by MALDI-TOF mass spectrometry or LC-MS/MS to quantify the demethylated and methylated substrate.
- Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of an inhibitor to ALKBH5 in a cellular context.

Materials:



- Intact cells expressing ALKBH5
- · Test inhibitor compound
- Lysis buffer
- Antibodies against ALKBH5 and a loading control (e.g., actin)
- · Western blotting reagents and equipment

Procedure:

- Treat intact cells with the test inhibitor or vehicle control.
- Heat the cell suspensions at a range of temperatures.
- Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
- Analyze the amount of soluble ALKBH5 at each temperature by Western blotting.
- In the presence of a binding inhibitor, the thermal stability of ALKBH5 will be increased, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Global m6A Quantification Assay

Objective: To measure the effect of an ALKBH5 inhibitor on total m6A levels in cellular RNA.

Materials:

- Cells treated with the inhibitor or vehicle control
- Total RNA extraction kit
- mRNA purification kit (optional)
- m6A quantification kit (e.g., ELISA-based or dot blot) or LC-MS/MS system
- · For dot blot: anti-m6A antibody, secondary antibody, and detection reagents



Procedure:

- Treat cells with the ALKBH5 inhibitor for a specified duration.
- Isolate total RNA and, if desired, purify mRNA.
- Quantify the m6A levels using one of the following methods:
 - ELISA-based kit: Follow the manufacturer's instructions to measure the m6A/A ratio.
 - Dot Blot: Spot serial dilutions of RNA onto a nitrocellulose membrane. Probe the membrane with an anti-m6A antibody, followed by a secondary antibody and chemiluminescent detection. Quantify the dot intensity.
 - LC-MS/MS: Digest the RNA to nucleosides and analyze the ratio of m6A to adenosine using mass spectrometry. This is the most quantitative method.

Visualizations Signaling Pathway of ALKBH5 in Glioblastoma

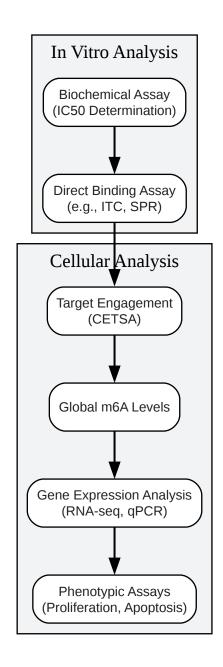


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Caption: ALKBH5-mediated demethylation of FOXM1 mRNA in glioblastoma.

Experimental Workflow for ALKBH5 Inhibitor Characterization





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Caption: Workflow for the characterization of ALKBH5 inhibitors.

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